[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine
Description
[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine is a phenylpiperazine derivative featuring a chlorine atom at the 3-position of the phenyl ring and a piperazine moiety substituted with a butyryl group (4-carbon acyl chain) at the 4-position. Its structural framework allows for modifications that influence lipophilicity, receptor binding affinity, and metabolic stability .
Properties
IUPAC Name |
1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-3-14(19)18-8-6-17(7-9-18)13-5-4-11(16)10-12(13)15/h4-5,10H,2-3,6-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGGDWJDMIUHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine typically involves the reaction of 4-chloroaniline with butyryl chloride to form 4-chloro-N-butyrylaniline. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
a) [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine
- Structure : The acetyl group (2-carbon acyl chain) replaces the butyryl group.
- Molecular Formula : C₁₂H₁₆ClN₃O (MW: 253.73 g/mol) .
- Key Differences :
- Reduced lipophilicity compared to the butyryl analog due to the shorter acyl chain.
- Higher polarity may affect blood-brain barrier permeability and receptor binding kinetics.
- Commercial availability (purity ≥95%) suggests easier synthesis and stability compared to the butyryl derivative, which is listed as discontinued .
b) [4-(4-Cinnamoylpiperazin-1-yl)-3-chlorophenyl]amine
- Structure: The cinnamoyl group (aromatic propenoyl substituent) replaces the butyryl group.
- Molecular Formula : C₁₉H₂₀ClN₃O (MW: 341.83 g/mol) .
- Key Differences :
- Increased steric bulk and conjugation from the cinnamoyl group may enhance π-π stacking interactions with aromatic residues in receptor binding pockets.
- Higher molecular weight could reduce solubility but improve target specificity.
Variations in Phenyl Ring Substitution
a) (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)-piperazin-1-yl]-amine
- Structure : Nitro and benzylidene groups replace the amine and chlorine on the phenyl ring.
- Molecular Formula : C₁₈H₁₈ClN₅O₃ (MW: 411.82 g/mol) .
- The benzylidene moiety introduces a Schiff base structure, which may confer pH-dependent reactivity or instability.
b) L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)
- Structure : A pyrrolopyridine scaffold replaces the phenylamine group, with a chlorophenyl-substituted piperazine.
- Key Differences :
Receptor Selectivity and Antagonist Activity
Data Table: Structural and Functional Comparison
Biological Activity
The compound [4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its potential as an insecticide and fungicide, as well as its interactions with various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H20ClN3O
- Molecular Weight : 295.79 g/mol
This compound features a piperazine ring substituted with a butyryl group and a chlorophenyl moiety, which contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological applications:
Insecticidal Activity
A preliminary bioassay demonstrated that derivatives of piperazine, including this compound, exhibited significant insecticidal properties against several pest species:
- Target Species : Mythimna separate, Helicoverpa armigera, Ostrinia nubilalis, Spodoptera frugiperda
- Activity Level : The compound showed lethal activities at concentrations of 500 mg/L, with notable effectiveness against Mythimna separate where certain derivatives exhibited up to 70% mortality .
Fungicidal Activity
In addition to insecticidal properties, the compound also demonstrated fungicidal activity:
- Target Fungi : Pyricularia oryae was particularly affected, with inhibition rates reaching 77.8% for specific derivatives.
- Comparison with Control : The efficacy was measured against control drugs, establishing a baseline for performance .
Study 1: Structure-Based Bioisosterism Design
A study focused on the design and synthesis of bioisosteric compounds derived from piperazine. The findings indicated that modifications to the piperazine structure could enhance biological activity:
| Compound | Inhibition Rate (%) |
|---|---|
| 14a | 21.4 |
| 14b | 26.5 |
| 14c | 32.4 |
| 14h | 77.8 |
This table summarizes the fungicidal activities against various fungal strains, showcasing the enhanced efficacy of specific derivatives .
Study 2: Molecular Docking and Dynamics
Another research effort employed molecular docking techniques to understand the interaction of this compound with target proteins involved in fungal growth:
- Target Protein : CYP51 (a key enzyme in fungal sterol biosynthesis)
- Binding Affinity : The compound showed promising binding interactions, suggesting potential as an antifungal agent.
The study provided insights into structure–activity relationships (SAR) that could guide future modifications for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
